molecular formula C17H15NO3 B2410183 3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 943251-45-4

3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B2410183
CAS No.: 943251-45-4
M. Wt: 281.311
InChI Key: HBUKVBROECOTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate phenethylamine derivative with a phthalic anhydride derivative, followed by cyclization and oxidation steps . The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its specific isoindole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-oxo-2-(2-phenylethyl)-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-15-13(7-4-8-14(15)17(20)21)11-18(16)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUKVBROECOTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.